N-(4-Nitro-3-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide
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Overview
Description
N-(4-Nitro-3-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide is a complex organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a formamide group attached to a phenyl and cyclopentyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitro-3-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide typically involves multiple steps. One common method starts with the nitration of 3-(trifluoromethyl)aniline to introduce the nitro group. This is followed by the formation of the formamide group through a reaction with formic acid or its derivatives. The final step involves the coupling of the phenylcyclopentyl group to the formamide intermediate under specific conditions, such as the presence of a catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems and continuous flow reactors to maintain consistent reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N-(4-Nitro-3-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with additional oxygen atoms.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-Nitro-3-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Nitro-3-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-Nitro-3-(trifluoromethyl)phenyl)propanamide: Similar structure but with a propanamide group instead of a formamide group.
4-Nitro-3-(trifluoromethyl)phenol: Lacks the formamide and phenylcyclopentyl groups but shares the nitro and trifluoromethyl groups.
Uniqueness
The presence of both a nitro and trifluoromethyl group enhances its reactivity and stability, making it a valuable compound in various research and industrial contexts .
Properties
IUPAC Name |
N-[4-nitro-3-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3/c20-19(21,22)15-12-14(8-9-16(15)24(26)27)23-17(25)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIXUBIMXNVBMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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